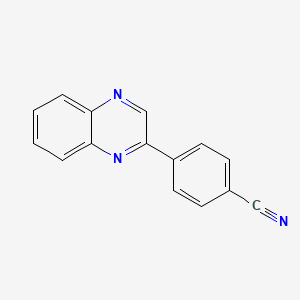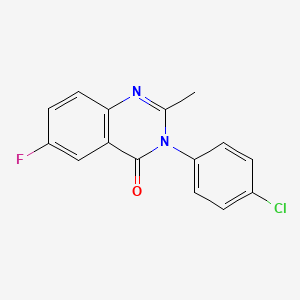
4-(1,3-Sbenzothiazol-2-YL)phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)phenylamine, also known as 2-(4-Aminophenyl)benzothiazole or 4-(2-Benzothiazolyl)aniline, is a chemical compound with the molecular formula C₁₃H₁₀N₂S and a molecular weight of 226.3 g/mol . This compound is characterized by a benzothiazole ring fused to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)phenylamine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with 4-nitrobenzaldehyde under acidic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(1,3-Benzothiazol-2-yl)phenylamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)phenylamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)benzothiazole
- 4-(2-Benzothiazolyl)aniline
- Benzothiazole derivatives
Uniqueness
4-(1,3-Benzothiazol-2-yl)phenylamine is unique due to its specific structure, which combines the properties of benzothiazole and aniline. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various applications .
Properties
Molecular Formula |
C23H23IN2S |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C13H10N2S.C10H13I/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13;1-6-5-10(11)9(4)8(3)7(6)2/h1-8H,14H2;5H,1-4H3 |
InChI Key |
BWNLMCKTXZAZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)
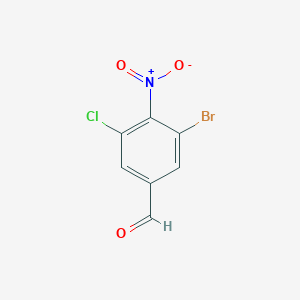
![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
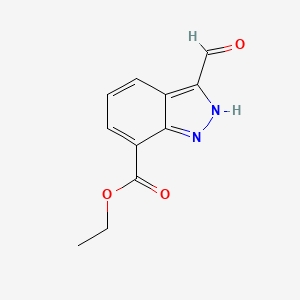
![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)

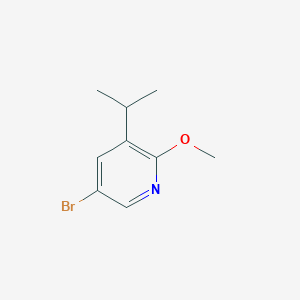

![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
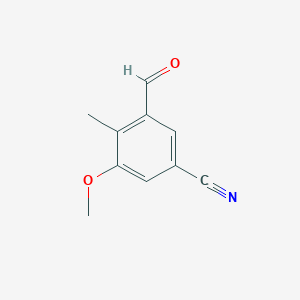
![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)

